molecular formula C8H10ClN B14034943 4-chloro-2-deuterio-N,N-dimethylaniline

4-chloro-2-deuterio-N,N-dimethylaniline

Cat. No.: B14034943
M. Wt: 156.63 g/mol
InChI Key: IONGEXNDPXANJD-UICOGKGYSA-N
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Description

4-Chloro-N,N-dimethylaniline-2-D is an organic compound with the molecular formula C8H10ClN It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by two methyl groups, and a chlorine atom is substituted at the para position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-N,N-dimethylaniline-2-D can be synthesized through several methods. One common approach involves the alkylation of aniline with methanol in the presence of an acid catalyst. The reaction proceeds as follows:

C6H5NH2+2CH3OHC6H5N(CH3)2+2H2OC_6H_5NH_2 + 2CH_3OH \rightarrow C_6H_5N(CH_3)_2 + 2H_2O C6​H5​NH2​+2CH3​OH→C6​H5​N(CH3​)2​+2H2​O

In this reaction, aniline reacts with methanol to form N,N-dimethylaniline, which can then be chlorinated to produce 4-Chloro-N,N-dimethylaniline-2-D .

Industrial Production Methods

Industrial production of 4-Chloro-N,N-dimethylaniline-2-D typically involves large-scale alkylation and chlorination processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N,N-dimethylaniline-2-D undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quaternary ammonium cations.

    Substitution: Electrophilic aromatic substitution reactions are common, where the chlorine atom can be replaced by other substituents.

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

4-Chloro-N,N-dimethylaniline-2-D can be compared with other similar compounds, such as:

The uniqueness of 4-Chloro-N,N-dimethylaniline-2-D lies in its specific reactivity due to the presence of the chlorine atom, making it suitable for particular chemical transformations and applications.

Properties

Molecular Formula

C8H10ClN

Molecular Weight

156.63 g/mol

IUPAC Name

4-chloro-2-deuterio-N,N-dimethylaniline

InChI

InChI=1S/C8H10ClN/c1-10(2)8-5-3-7(9)4-6-8/h3-6H,1-2H3/i5D

InChI Key

IONGEXNDPXANJD-UICOGKGYSA-N

Isomeric SMILES

[2H]C1=CC(=CC=C1N(C)C)Cl

Canonical SMILES

CN(C)C1=CC=C(C=C1)Cl

Origin of Product

United States

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